molecular formula C11H22N2O2 B151575 (3R,5R)-3-(Boc-amino)-5-methylpiperidine CAS No. 1227919-32-5

(3R,5R)-3-(Boc-amino)-5-methylpiperidine

Cat. No.: B151575
CAS No.: 1227919-32-5
M. Wt: 214.3 g/mol
InChI Key: CNALVHVMBXLLIY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5R)-3-(Boc-amino)-5-methylpiperidine is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 3-position and a methyl group at the 5-position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-(Boc-amino)-5-methylpiperidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-(Boc-amino)-5-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,5R)-3-(Boc-amino)-5-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,5R)-3-(Boc-amino)-5-methylpiperidine depends on its specific application. In general, the compound can act as a precursor or intermediate in the synthesis of biologically active molecules. Its molecular targets and pathways are determined by the structure of the final product synthesized from it. For example, when used in drug development, the compound may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-3-(Boc-amino)-5-fluoropiperidine: Similar structure with a fluorine atom at the 5-position.

    (3R,5R)-3-(Boc-amino)-5-chloropiperidine: Similar structure with a chlorine atom at the 5-position.

    (3R,5R)-3-(Boc-amino)-5-hydroxypiperidine: Similar structure with a hydroxyl group at the 5-position.

Uniqueness

(3R,5R)-3-(Boc-amino)-5-methylpiperidine is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the biological activity of the compounds synthesized from it, making it a valuable intermediate in pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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